3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Description

Properties

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPXYZMDLOJTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074846 | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-93-5 | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid CAS number 96-93-5 properties

An In-depth Technical Guide to 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-93-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 96-93-5. It is an essential chemical intermediate, primarily utilized in the synthesis of azo dyes. This document consolidates critical information regarding its physicochemical properties, chemical structure and reactivity, synthesis protocols, key applications, and safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights and authoritative data to support laboratory and industrial applications.

Introduction and Strategic Importance

This compound, also known by synonyms such as 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is a highly functionalized aromatic compound.[1][2][3] Its strategic importance lies in its role as a versatile intermediate, particularly within the dye manufacturing industry.[1] The specific arrangement of its functional groups—amino, hydroxyl, nitro, and sulfonic acid—on the benzene ring allows it to be a critical building block for creating complex dye molecules with specific characteristics like shade, fastness, and solubility.[1] Understanding the properties and synthesis of this compound is crucial for optimizing existing dye formulations and developing novel colorants.[1]

Physicochemical Properties

The functional utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, solvent selection, purification methods, and final product characteristics.

Chemical Identification

Proper identification is the first step in any laboratory workflow, ensuring accuracy and safety.

| Identifier | Value | Source |

| CAS Number | 96-93-5 | [3][4][5] |

| Molecular Formula | C₆H₆N₂O₆S | [4][6][7] |

| Molecular Weight | 234.19 g/mol | [4][5][7] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 2-Amino-6-nitrophenol-4-sulfonic acid, 4-Hydroxy-5-nitrometanilic acid, 6-Nitro-2-aminophenol-4-sulfonic acid (6Napsa) | [2][6] |

| SMILES | Nc1cc(cc(c1O)--INVALID-LINK--[O-])S(=O)(=O)O | [7] |

| InChI Key | RHPXYZMDLOJTFF-UHFFFAOYSA-N | [6] |

Physical and Chemical Data

The properties listed below are critical for process design, from dissolution and reaction to safety and handling.

| Property | Value | Significance & Causality |

| Physical State | Solid, Crystalline Powder.[5] | Facilitates handling, weighing, and storage under standard laboratory conditions. |

| Color | Light green to khaki powder.[5][8] | The color is indicative of the chromophoric nitro and amino groups on the aromatic ring. |

| Melting Point | >940 °C | The extremely high melting point is characteristic of ionic compounds like sulfonic acids, which form strong intermolecular hydrogen bonds and ionic lattices. |

| Boiling Point | >1000 °C | Suggests thermal stability at high temperatures but also indicates that distillation is not a viable purification method. |

| Solubility | Soluble in water.[5][6] | The presence of the highly polar sulfonic acid group (-SO₃H) is the primary driver of water solubility, a critical feature for its use in aqueous dye synthesis and application processes.[6] |

| pH | 1.65 (in solution) | The sulfonic acid moiety is a strong acid, resulting in a low pH when dissolved. This acidity is a key factor in its reactivity and necessitates careful material selection for reactors to avoid corrosion. |

| Partition Coefficient (n-octanol/water), Pow | 0.08 | The low value indicates a strong preference for the aqueous phase over the lipid phase, consistent with its high polarity and water solubility. |

| Density | 0.864 g/cm³ (at 30 °C) | This data is essential for process calculations, including reactor volume and material transport. |

Chemical Structure and Reactivity

The reactivity of this compound is a direct consequence of its molecular architecture.

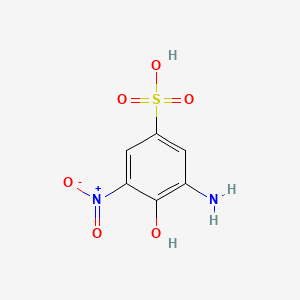

Caption: Chemical structure of this compound.

-

Amino Group (-NH₂): This group is nucleophilic and is the primary site for diazotization reactions, where it is converted into a diazonium salt. This salt is then used in coupling reactions to form the characteristic azo (-N=N-) bond of azo dyes.

-

Hydroxyl Group (-OH): An activating group that increases the electron density of the aromatic ring, influencing the position of further electrophilic substitution and modulating the final color of the dye.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group.[6] Its presence significantly impacts the molecule's reactivity and the stability of adjacent functional groups.[6] It also acts as a chromophore, contributing to the color of the final dye.

-

Sulfonic Acid Group (-SO₃H): As a strongly acidic and hydrophilic group, it imparts high water solubility to the molecule.[6] This is a critical feature for the application of dyes in aqueous textile processing.

Synthesis and Quality Control

A reliable and efficient synthesis route is paramount for the commercial viability of a chemical intermediate. A common industrial method involves a two-step process starting from 2-aminophenol.[8]

Synthetic Workflow

The synthesis avoids the environmental pollution associated with traditional iron powder reduction methods by following a more direct route.[8]

-

Sulfonation: 2-Aminophenol is reacted with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring, yielding 3-amino-4-hydroxybenzenesulfonic acid.[8]

-

Nitration: Nitric acid or a nitrate salt is then added to the reaction mixture.[8] The pre-existing amino and hydroxyl groups direct the incoming nitro group to the desired position, yielding the final product, this compound.[8]

Caption: Simplified workflow for the synthesis of CAS 96-93-5.

Quality Assurance

The quality of the intermediate directly impacts the performance and consistency of the final dye product.[1] Therefore, stringent quality control is a self-validating system for any synthesis protocol.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the product, typically achieving >97-98%.[8] This technique separates the main compound from any unreacted starting materials or side-products.

-

Chemical Content: A diazonium titration is often employed to measure the active chemical content.[8] This classic analytical method specifically quantifies the amount of the primary amino group, providing a functional confirmation of the product's quality. A successful synthesis will show high correlation between HPLC purity and titration content.[8]

Applications in Industry and Research

The primary and most well-documented application of this compound is in the chemical industry.

-

Dye Intermediate: It is a crucial precursor for a range of azo dyes.[1] Its structure allows it to function as a coupling component, reacting with diazonium salts to form the final dye molecule. The resulting dyes are used extensively in the textile industry.

-

Biochemical Research: While its primary use is industrial, the compound's structure is of potential interest in biochemical research for its ability to interact with biological systems, though this is a less common application.[6]

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when working with reactive chemical compounds.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[9] |

Recommended Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10] Avoid getting the chemical on skin or clothing.[10]

-

Respiratory Protection: If dust exposure limits are exceeded, use a full-face respirator.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[11] It may be sensitive to prolonged air exposure.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and mineral acids.[5][10]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[10]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] The material should not be released into the environment.[10]

Conclusion

This compound (CAS 96-93-5) is a cornerstone intermediate in the dye industry. Its value is derived from a unique molecular structure that combines key functional groups to enable the synthesis of a wide variety of colorants. Its high water solubility, distinct reactivity, and well-established synthesis pathway make it a reliable and indispensable component for chemical formulators. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for leveraging its full potential in both research and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-6-nitro-1-phenol-4-sulfonic acid - Safety Data Sheet [chemicalbook.com]

- 6. CAS 96-93-5: this compound [cymitquimica.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 9. 96-93-5 | this compound | Ambeed.com [ambeed.com]

- 10. fishersci.com [fishersci.com]

- 11. 96-93-5|this compound|BLD Pharm [bldpharm.com]

synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid from o-aminophenol

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid from o-Aminophenol

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound (CAS No. 96-93-5), a vital intermediate in the dyestuff industry. The synthesis is a two-step electrophilic aromatic substitution process commencing from o-aminophenol. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.

Introduction

This compound, also known as 6-nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is an aromatic compound of significant industrial value.[1][2][3] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a versatile precursor for the synthesis of a wide range of azo dyes and pigments.[1][2] The quality and purity of this intermediate directly influence the final characteristics of the dye, including its shade, solubility, and fastness.[1]

The synthetic strategy from o-aminophenol is an efficient and widely adopted industrial method. It involves a sequential sulfonation followed by a regioselective nitration. This approach avoids the use of harsh traditional reduction methods, such as iron powder reduction, resulting in a cleaner process with high yield and product quality.[4] This guide provides an authoritative walkthrough of this synthesis, grounded in established chemical principles and validated protocols.

Reaction Mechanism and Theoretical Rationale

The conversion of o-aminophenol to this compound proceeds via a two-step electrophilic aromatic substitution (EAS) pathway. Understanding the directing effects of the substituents on the aromatic ring is paramount to comprehending the reaction's regioselectivity.

Step 1: Sulfonation of o-Aminophenol

The initial step is the sulfonation of o-aminophenol to produce the intermediate, 2-aminophenol-4-sulfonic acid.

-

Mechanism: This reaction is a classic electrophilic aromatic substitution.[5] In concentrated sulfuric acid, the active electrophile is sulfur trioxide (SO₃) or its protonated form.[5][6] The reaction proceeds by the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[6][7]

-

Causality of Regioselectivity: The o-aminophenol ring possesses two powerful activating, ortho-, para-directing groups: the hydroxyl (-OH) and amino (-NH₂) groups. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. The para position (C4) relative to the hydroxyl group is the most sterically accessible and electronically favorable site for the bulky sulfonic acid group (-SO₃H). Therefore, sulfonation occurs predominantly at this position to yield 2-aminophenol-4-sulfonic acid.

Step 2: Nitration of 2-Aminophenol-4-sulfonic acid

The second step involves the nitration of the sulfonic acid intermediate.

-

Mechanism: The reaction requires a mixed acid system of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[8] The aromatic ring of the intermediate then attacks the nitronium ion, again proceeding through a sigma complex, to introduce the nitro group.[8]

-

Causality of Regioselectivity: At this stage, the ring has three substituents: -OH, -NH₂, and -SO₃H.

-

The -OH and -NH₂ groups remain strong activating, ortho-, para-directors.

-

The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The position C5 is ortho to the powerful hydroxyl group and meta to the sulfonic acid group. The combined directing effects strongly favor the introduction of the nitro group at the C5 position, leading to the desired product, this compound. Temperature control is critical to prevent unwanted side reactions or over-nitration.[4]

-

Detailed Experimental Protocol

This protocol is based on established methods and provides a reliable pathway to the target compound.[4][9]

Materials and Reagents

| Chemical | CAS No. | Formula | Purity/Concentration | Supplier |

| o-Aminophenol | 95-55-6 | C₆H₇NO | ≥99% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% | Fisher Scientific |

| Concentrated Nitric Acid | 7697-37-2 | HNO₃ | 68-70% | J.T. Baker |

| Ice | N/A | H₂O | N/A | N/A |

| Deionized Water | N/A | H₂O | N/A | N/A |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer with a glass stirring rod and paddle

-

Thermometer (-20°C to 150°C)

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask

-

pH meter or pH paper

-

Standard laboratory glassware

Synthetic Procedure

This synthesis is performed as a "one-pot" reaction without the isolation of the intermediate.

Part A: Sulfonation of o-Aminophenol

-

Equip the 500 mL three-necked flask with the mechanical stirrer, thermometer, and a gas outlet.

-

Carefully charge 110 g of concentrated sulfuric acid (98%) into the flask and cool the flask in an ice-water bath to 10-15°C.

-

While stirring, slowly add 54.5 g (0.5 mol) of o-aminophenol in small portions over 30-45 minutes. Ensure the temperature does not exceed 35°C.

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-120°C.

-

Maintain this temperature for 4-5 hours, stirring continuously. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the resulting dark, viscous solution of 2-aminophenol-4-sulfonic acid to 0-5°C using an ice-salt bath. The intermediate is not isolated and is used directly in the next step.

Part B: Nitration of 2-Aminophenol-4-sulfonic acid

-

Prepare a nitrating mixture by carefully and slowly adding 35 g of concentrated nitric acid (70%) to 50 g of concentrated sulfuric acid (98%) in a separate beaker, keeping the mixture cooled in an ice bath.

-

Maintain the temperature of the 2-aminophenol-4-sulfonic acid solution at 0-5°C.

-

Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the reaction flask over 2-3 hours. Crucial: The internal temperature must be rigorously maintained between 0°C and 10°C throughout the addition to prevent side reactions.[4] A preferred range is 0-5°C.

-

After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Work-up and Isolation

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will cause the product to precipitate.

-

Allow the slurry to stand for 1-2 hours to complete precipitation.

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (pH ~6-7) to remove residual acids.

-

Dry the resulting khaki-colored powder in a vacuum oven at 60-70°C to a constant weight.

The final product is this compound.

Process Optimization and Expected Outcomes

Several parameters are critical for achieving high yield and purity.

| Parameter | Optimal Range | Rationale / Notes |

| Sulfonation Temperature | 110-120°C | Ensures complete sulfonation. Lower temperatures lead to incomplete reaction, while higher temperatures can cause degradation. |

| Nitration Temperature | 0-10°C[4] | Most critical parameter. Higher temperatures can lead to the formation of dinitro-isomers and oxidative degradation, significantly reducing yield and purity. |

| Reactant Ratio (Nitration) | Slight molar excess of HNO₃ | Ensures complete conversion of the sulfonated intermediate. A large excess should be avoided. |

| Addition Rate (Nitration) | Slow, dropwise (2-3 hours) | Allows for effective heat dissipation and maintains strict temperature control. |

-

Expected Yield: 85-95% (based on o-aminophenol).[4]

-

Appearance: Khaki or light brown powder.[4]

-

Purity: ≥98% (as determined by HPLC and diazonium titration).[4]

Visualization of Synthesis and Workflow

Overall Synthetic Pathway

The following diagram illustrates the two-step chemical transformation.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow

This flowchart outlines the key operational steps in the laboratory.

Caption: Step-by-step laboratory workflow for the synthesis.

Safety, Handling, and Waste Management

Working with concentrated acids and aromatic amines requires strict adherence to safety protocols.

Hazard Identification

| Substance | Hazards |

| o-Aminophenol | Harmful if swallowed or inhaled. Suspected of causing genetic defects.[10] Toxic to lungs and brain with prolonged exposure.[11] Skin irritant.[11] |

| Conc. Sulfuric Acid | Highly corrosive. Causes severe skin burns and eye damage.[12] Violent reaction with water.[12] Strong dehydrating agent. |

| Conc. Nitric Acid | Strong oxidizer. Corrosive. Causes severe skin burns and eye damage.[13] Emits toxic nitrogen oxide fumes.[13] |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling concentrated acids.[13]

-

Hand Protection: Heavy-duty, acid-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[13]

-

Body Protection: An acid-resistant lab coat or apron. A full chemical suit may be required for large-scale operations.[12]

-

Respiratory Protection: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic vapors and mists.[12][14]

Emergency Procedures

-

Acid Spills: Neutralize spills immediately with a suitable agent like sodium bicarbonate.[15] Confine the spill area and prevent it from spreading.[12]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]

Waste Disposal

All chemical waste, including acidic filtrates and residual reactants, must be neutralized and disposed of in accordance with local, state, and federal regulations. Do not pour acidic waste directly down the drain.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying any residual starting materials or side products. A purity of ≥98% is expected.[4]

-

Diazonium Titration: A chemical titration method used to determine the percentage of the primary aromatic amine, providing a measure of chemical content. A content of ≥98% is expected.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure of the product by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

-

UV-Vis Spectroscopy: Can be used to study the electronic transitions of the molecule and may be useful for quantitative analysis.[16][17]

Conclusion

The via a sequential sulfonation and nitration is an efficient, high-yield, and industrially relevant process. Success hinges on a solid understanding of electrophilic aromatic substitution principles and meticulous control over key reaction parameters, particularly the temperature during the nitration step. By following the detailed protocol and adhering to the stringent safety guidelines outlined in this document, researchers and scientists can reliably and safely produce this valuable dyestuff intermediate for further application and development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 96-93-5: this compound [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 6. purechemistry.org [purechemistry.org]

- 7. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. columbuschemical.com [columbuschemical.com]

- 14. O-AMINOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. youtube.com [youtube.com]

- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-93-5), a pivotal chemical intermediate. The document delineates its molecular structure, chemical formula, and key physicochemical properties. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and high yield. Furthermore, this guide explores the compound's primary application as a precursor in the synthesis of azo dyes and discusses the principles of its characterization through spectroscopic methods. Safety protocols for handling and storage are also outlined to ensure safe laboratory practices. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, dye chemistry, and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing four functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a benzene ring with substituents at positions 1, 3, 4, and 5. The systematic IUPAC name is this compound.[1]

-

Molecular Weight: 234.19 g/mol [2]

-

Synonyms: 6-Nitro-2-aminophenol-4-sulfonic acid, 6-NAPSA, 2-Amino-6-nitro-1-phenol-4-sulfonic acid[3]

The presence of the sulfonic acid group confers high water solubility, while the amino group provides a site for diazotization, a key reaction in the synthesis of azo dyes. The nitro and hydroxyl groups, being electron-withdrawing and electron-donating respectively, influence the reactivity of the aromatic ring and the color of the resulting dyes.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Typically a solid at room temperature | [4] |

| Solubility | Soluble in water | [4] |

| Molecular Formula | C₆H₆N₂O₆S | [2][3] |

| Molecular Weight | 234.19 g/mol | [2] |

| CAS Number | 96-93-5 | [2][3] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most effectively achieved through a two-step electrophilic aromatic substitution process starting from o-aminophenol. This method is advantageous due to its relatively short reaction route and high yield.

Synthesis Pathway

The synthesis involves two sequential electrophilic aromatic substitution reactions: sulfonation followed by nitration.

Caption: Synthesis pathway of this compound.

Step-by-Step Experimental Protocol

This protocol is based on established synthesis methods and is designed to be self-validating through in-process controls and final product characterization.

Step 1: Sulfonation of o-Aminophenol

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge Reactants: Charge the flask with a specific molar equivalent of o-aminophenol.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the o-aminophenol with constant stirring. The reaction is exothermic, so maintain the temperature within a controlled range, typically by using an ice bath.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Intermediate Formation: The product of this step is 3-Amino-4-hydroxybenzenesulfonic acid.

Step 2: Nitration of the Sulfonated Intermediate

-

Cooling: Cool the reaction mixture containing 3-Amino-4-hydroxybenzenesulfonic acid to a temperature between 0-5°C using an ice-salt bath. Maintaining a low temperature is critical to control the exothermic nitration reaction and prevent the formation of byproducts.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as nitric acid (HNO₃) or a nitrate salt, to the cooled reaction mixture while maintaining vigorous stirring. The preferred temperature range for this step is 0-20°C.

-

Reaction Monitoring: Monitor the progress of the nitration reaction using TLC or HPLC until the starting material is consumed.

-

Isolation and Purification: Upon completion, the product, this compound, can be isolated by precipitation. This is typically achieved by carefully quenching the reaction mixture in ice water. The resulting precipitate is then collected by filtration, washed with cold water to remove residual acids, and dried. The crude product can be further purified by recrystallization. A patent describing this method reports a product yield of up to 90%.

Spectroscopic Characterization

Due to the limited availability of public domain experimental spectra for this compound, this section provides a predicted analysis based on its chemical structure and known spectroscopic principles. This information is crucial for researchers to verify the synthesis of the target compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would appear as singlets or narrowly split doublets in the aromatic region (typically 6.0-8.5 ppm). The chemical shifts will be influenced by the electronic effects of the substituents. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of these carbons will be influenced by the attached functional groups. The carbon atoms attached to the electron-withdrawing nitro and sulfonic acid groups will be shifted downfield, while those attached to the electron-donating amino and hydroxyl groups will be shifted upfield.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

N-H stretch: One or two sharp peaks around 3300-3500 cm⁻¹ corresponding to the primary amine.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

S=O stretch (sulfonic acid): Strong absorption bands in the regions of 1340-1420 cm⁻¹ and 1150-1260 cm⁻¹.

Predicted Mass Spectrum

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 234. The fragmentation pattern would likely involve the loss of small molecules such as SO₃ (80 Da), NO₂ (46 Da), and H₂O (18 Da).

Applications in Azo Dye Synthesis

The primary and most significant application of this compound is as an intermediate in the synthesis of azo dyes. The presence of the primary amino group allows for its conversion into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to produce a wide range of colors.

The Diazotization-Coupling Workflow

The general workflow for synthesizing an azo dye using this intermediate is as follows:

References

- 1. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Mordant Black 17 | 2538-85-4 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-93-5), a key intermediate in the chemical and pharmaceutical industries, particularly in the synthesis of dyestuffs.[1][2] Given the limited availability of publicly accessible, peer-reviewed spectral data for this specific molecule, this document synthesizes information from established spectroscopic principles, data from structurally related compounds, and theoretical predictions. It is designed to serve as a vital resource for researchers, analytical scientists, and process chemists, offering insights into the expected spectral features for identity confirmation, purity assessment, and structural elucidation. This guide details the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles, alongside generalized, best-practice protocols for data acquisition.

Introduction and Significance

This compound, also known by synonyms such as 4-Hydroxy-5-nitrometanilic acid or 6-nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is an aromatic organic compound of significant industrial value.[1][3] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a versatile precursor in the synthesis of complex organic molecules, most notably azo dyes.[4] The precise arrangement of these electron-donating and electron-withdrawing groups on the benzene ring dictates its chemical reactivity and, consequently, its spectroscopic signature.

The quality and purity of this intermediate are paramount, directly impacting the characteristics of the final products, such as the shade, fastness, and solubility of a dye.[2] Therefore, a thorough understanding of its spectroscopic data is essential for quality control, reaction monitoring, and new product development. This guide aims to bridge the current information gap by providing a detailed, predictive analysis of its spectral properties.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are foundational to interpreting its spectroscopic output.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 96-93-5 | [3][5] |

| Molecular Formula | C₆H₆N₂O₆S | [3][5] |

| Molecular Weight | 234.19 g/mol | [3][5] |

| Appearance | Khaki, light yellow to dark green crystalline powder | [1][6] |

| Solubility | Soluble in water | [4][6] |

| Synonyms | 4-Hydroxy-5-nitrometanilic acid, 6-NAPSA | [1][3] |

Theoretical and Comparative Spectroscopic Analysis

This section details the expected spectroscopic features of the title compound. The predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The aromatic region is of primary interest. Due to the substitution pattern, the two aromatic protons are not equivalent and are expected to appear as distinct singlets, as they lack adjacent protons for coupling. The strong electron-withdrawing effects of the nitro (-NO₂) and sulfonic acid (-SO₃H) groups, combined with the electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, will significantly influence the chemical shifts. The protons of the -NH₂, -OH, and -SO₃H groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Ar-H (Position 2) | 7.5 - 8.0 | Singlet (s) | Deshielded by adjacent -SO₃H group. |

| Ar-H (Position 6) | 7.0 - 7.5 | Singlet (s) | Influenced by ortho -NH₂ and para -OH groups. |

| -NH ₂ | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable proton. |

| -OH | 9.0 - 10.0 | Broad Singlet (br s) | Phenolic proton, exchangeable. |

| -SO₃H | 10.0 - 12.0 | Broad Singlet (br s) | Acidic proton, exchangeable. |

-

¹³C NMR Spectroscopy: The spectrum is expected to show six distinct signals for the aromatic carbons, as the substitution renders them all chemically non-equivalent. The chemical shifts are determined by the attached functional groups. Carbons directly bonded to heteroatoms (C-O, C-N, C-S) will have characteristic shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -SO₃H (C1) | 140 - 145 | Attached to sulfonic acid group. |

| C -H (C2) | 115 - 120 | Aromatic CH. |

| C -NH₂ (C3) | 145 - 150 | Attached to amino group. |

| C -OH (C4) | 150 - 155 | Attached to hydroxyl group (phenolic). |

| C -NO₂ (C5) | 135 - 140 | Attached to nitro group. |

| C -H (C6) | 110 - 115 | Aromatic CH. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex but highly characteristic, showing absorptions for O-H, N-H, S=O, N=O, and C=C bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale / Comparative Data |

| 3400 - 3200 | -OH, -NH₂ | O-H and N-H Stretching | Broad absorptions typical for phenols and aromatic amines. |

| 3100 - 3000 | Ar C-H | C-H Stretching | Characteristic of aromatic protons. |

| 1620 - 1580 | C=C | Aromatic Ring Stretching | Confirms the presence of the benzene ring. |

| 1550 - 1500 | -NO₂ | Asymmetric N=O Stretching | Strong absorption, indicative of the nitro group. |

| 1350 - 1300 | -NO₂ | Symmetric N=O Stretching | Strong absorption, indicative of the nitro group. |

| 1250 - 1120 | S=O | Asymmetric S=O Stretching | Strong bands characteristic of sulfonic acids. |

| 1080 - 1000 | S=O | Symmetric S=O Stretching | Strong bands characteristic of sulfonic acids. |

| 1300 - 1200 | C-O | C-O Stretching | Phenolic C-O stretch. |

Note: The IR spectrum for the related compound 3-nitrobenzenesulfonic acid shows characteristic peaks for the nitro and sulfonic acid groups, supporting these predicted ranges.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation of the benzene ring, coupled with the auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups, suggests that the compound will absorb strongly in the UV and possibly the visible region, contributing to its color. The absorption maxima (λ_max) will be sensitive to the pH of the solution due to the presence of acidic and basic groups. A study on related Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid confirms significant UV-Vis absorption, which is modulated by substituents.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 234.19), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

-

Expected Molecular Ions:

-

ESI-Negative Mode: [M-H]⁻ at m/z 232.987

-

ESI-Positive Mode: [M+H]⁺ at m/z 235.001

-

-

Fragmentation: The molecule is expected to fragment via the loss of small, stable molecules like SO₃ (-80 Da), NO₂ (-46 Da), and H₂O (-18 Da). The exact fragmentation pathway provides structural confirmation. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[9]

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of the compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a 5 mm NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of 0-15 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Purity Considerations

The compound is typically synthesized via a two-step process starting from ortho-aminophenol.[1]

Caption: Synthesis workflow for this compound.[1]

Given this process, potential impurities could include the starting material, the intermediate, or isomers formed during the nitration step. Spectroscopic methods, particularly NMR and chromatographic techniques like HPLC (often coupled with UV-Vis or MS detectors), are indispensable for confirming the product's identity and assessing its purity, which is critical for its application in dye manufacturing.[2][10][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as 3-Amino-4-hydroxybenzenesulfonic acid suggest that it should be handled with care.[12] The compound is likely to be an irritant to the skin, eyes, and respiratory system.[13][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry, tightly sealed container away from incompatible materials.

Conclusion

This technical guide provides a robust, theoretically grounded framework for understanding the spectroscopic properties of this compound. By detailing the expected NMR, IR, UV-Vis, and MS data, it equips researchers and quality control specialists with the necessary knowledge to identify the compound, verify its structure, and assess its purity. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in analytical results. As a crucial industrial intermediate, a comprehensive grasp of its analytical profile is essential for ensuring the quality and performance of the high-value products derived from it.

References

- 1. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CAS 96-93-5: this compound [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]

- 7. m-Nitrobenzensulfonic acid [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C6H6N2O6S) [pubchemlite.lcsb.uni.lu]

- 10. 96-93-5|this compound|BLD Pharm [bldpharm.com]

- 11. 96-93-5 | this compound | Ambeed.com [ambeed.com]

- 12. 3-氨基-4-羟基苯磺酸 technical, ≥95% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

Theoretical Perspectives on 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, a key intermediate in the synthesis of azo dyes, presents a compelling case for theoretical and computational investigation.[1][2][3] Its multifaceted chemical structure, featuring electron-donating and electron-withdrawing groups on a benzene sulfonic acid backbone, governs its reactivity, spectral properties, and potential for broader applications. This technical guide provides an in-depth exploration of the theoretical studies applicable to this molecule, offering a framework for predicting its behavior and designing novel derivatives. We will delve into the quantum chemical calculations that elucidate its electronic structure and reactivity, and explore the utility of Quantitative Structure-Activity Relationship (QSAR) models in predicting its functional properties. This guide is intended to be a valuable resource for researchers in dye chemistry, computational chemistry, and materials science, providing both foundational knowledge and practical protocols for in silico analysis.

Introduction: The Significance of this compound

This compound (CAS No. 96-93-5) is a substituted aromatic compound of significant industrial importance, primarily serving as a precursor in the manufacture of a wide array of azo dyes.[2][3] The strategic placement of the amino (-NH2), hydroxyl (-OH), nitro (-NO2), and sulfonic acid (-SO3H) groups on the benzene ring dictates the ultimate color, fastness, and solubility of the resulting dyes.[2] A thorough understanding of the interplay between these functional groups is paramount for the rational design of new dye molecules with enhanced properties.

The synthesis of this compound is typically achieved through the sulfonation and subsequent nitration of 2-aminophenol.[3][4] The quality and purity of the final product are critical for its performance in dye synthesis.[2] Beyond its role in the dye industry, the rich functionality of this molecule suggests potential for its application in other areas, such as the development of novel organic materials or as a scaffold in medicinal chemistry.

Theoretical and computational chemistry offer powerful tools to unravel the complexities of such molecules at a sub-molecular level. By employing these methods, we can gain insights into:

-

Electronic Structure and Reactivity: Understanding the distribution of electrons and the regions of the molecule most susceptible to chemical attack.

-

Spectroscopic Properties: Predicting and interpreting spectral data (e.g., NMR, IR, UV-Vis) to confirm molecular structure and understand electronic transitions.

-

Physicochemical Properties: Estimating properties like solubility, acidity (pKa), and stability.

-

Structure-Property Relationships: Developing models that correlate molecular structure with desired functional properties, such as color and binding affinity.

This guide will provide a comprehensive overview of the theoretical approaches that can be applied to this compound, empowering researchers to leverage computational tools in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A foundational aspect of any theoretical study is the comprehensive characterization of the molecule's fundamental properties. This data serves as a benchmark for computational predictions and provides essential context for interpreting theoretical results.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 96-93-5 | [5][6] |

| Molecular Formula | C6H6N2O6S | [1][5][6] |

| Molecular Weight | 234.19 g/mol | [5][6] |

| Appearance | Khaki colored powder | [3] |

| Melting Point | 285 °C (decomposes) | [7] |

| Solubility | Soluble in water | [1] |

Spectroscopic Characterization: A Theoretical-Experimental Correlation

Spectroscopic techniques provide a direct window into the molecular structure and electronic environment of a compound. While experimental spectra are the ultimate ground truth, theoretical calculations can predict these spectra with increasing accuracy, aiding in their interpretation and assignment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Theoretical vibrational frequencies can be computed using DFT, and their comparison with experimental FT-IR spectra allows for the assignment of specific vibrational modes to the stretching and bending of bonds.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths and oscillator strengths of these transitions. For a dye intermediate like this compound, understanding its UV-Vis absorption is critical for predicting the color of the final dye. Studies on similar compounds have shown a good correlation between experimental and theoretical UV-Vis data.[9][10]

Theoretical Methodologies for In-Silico Analysis

The theoretical investigation of this compound can be approached from several angles, each providing unique insights into its molecular behavior. This section outlines the key computational methodologies and the rationale behind their application.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone of modern computational chemistry. DFT provides a robust framework for calculating the electronic structure of molecules, from which a wealth of properties can be derived.

Workflow for Quantum Chemical Analysis:

Caption: Workflow for quantum chemical analysis of this compound.

Experimental Protocol: DFT-Based Molecular Property Prediction

-

Molecular Structure Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D model using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Select a suitable DFT functional and basis set. For molecules of this type, a hybrid functional like B3LYP or a meta-GGA functional like M06-2X is often a good starting point. A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.

-

Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Follow the optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The output of this calculation also provides the predicted IR spectrum.

-

-

Electronic Property Analysis:

-

From the optimized structure, calculate key electronic properties:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

-

Spectroscopic Property Prediction:

-

NMR: Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.

-

UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths, which correspond to the predicted UV-Vis absorption spectrum.

-

Quantitative Structure-Activity Relationship (QSAR): Predicting Functional Properties

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For a dye intermediate, QSAR models can be developed to predict properties like color (absorption wavelength), dye uptake, and fastness.

Workflow for QSAR Model Development:

Caption: Generalized workflow for developing a QSAR model.

Experimental Protocol: Building a QSAR Model for Dye Color Prediction

-

Dataset Curation:

-

Compile a dataset of azo dyes derived from this compound and other similar intermediates.

-

For each dye, obtain the experimental maximum absorption wavelength (λmax), which corresponds to its color.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

-

Topological descriptors: Describing the connectivity of atoms.

-

Geometrical descriptors: Describing the 3D shape of the molecule.

-

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges, calculated using DFT.

-

-

-

Model Development and Validation:

-

Divide the dataset into a training set (typically 70-80% of the data) and a test set.

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the molecular descriptors (independent variables) to the λmax (dependent variable) for the training set.

-

Validate the model's predictive ability using the test set. Key statistical parameters to assess include the coefficient of determination (R²) and the root mean square error (RMSE).

-

-

Prediction and Interpretation:

-

The validated QSAR model can then be used to predict the λmax of new, unsynthesized dye molecules based on their calculated descriptors.

-

By analyzing the descriptors that have the most significant impact on the model, researchers can gain insights into the structural features that are most important for tuning the color of the dyes.

-

Concluding Remarks and Future Outlook

The theoretical and computational methodologies outlined in this guide provide a powerful arsenal for the in-depth study of this compound. By integrating quantum chemical calculations and QSAR modeling, researchers can move beyond empirical trial-and-error approaches to a more rational and predictive design of novel dye molecules and other functional materials.

Future research in this area could focus on:

-

Solvent Effects: Investigating the influence of different solvent environments on the electronic structure and spectral properties of the molecule, which is highly relevant for dyeing processes.

-

Excited State Dynamics: Using advanced computational methods to study the photophysical processes that occur after the molecule absorbs light, which is crucial for understanding the photostability of the resulting dyes.

-

Reaction Mechanism Studies: Elucidating the detailed mechanisms of the reactions in which this molecule participates, such as diazotization and coupling reactions, to optimize reaction conditions and improve yields.

-

Development of Novel Applications: Exploring the potential of this molecule and its derivatives in fields beyond dye chemistry, such as in the design of functional materials with specific optical or electronic properties.

By embracing the synergy between experimental and theoretical approaches, the scientific community can unlock the full potential of this compound and pave the way for the development of next-generation materials with tailored properties.

References

- 1. CAS 96-93-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 4. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 8. 96-93-5|this compound|BLD Pharm [bldpharm.com]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of the Nitro Group in 3-Amino-4-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

Introduction

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid, also known as 6-nitro-2-aminophenol-4-sulfonic acid, is a crucial intermediate in the synthesis of various dyestuffs and specialty chemicals.[1][2] Its chemical architecture, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups appended to a benzene ring, bestows upon it a unique reactivity profile. This guide provides an in-depth technical exploration of the pivotal role the nitro group (—NO₂) plays in defining the chemical behavior and utility of this molecule. We will delve into the electronic effects, reactivity modulation, and synthetic implications imparted by this powerful functional group, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.

The Dominant Influence: Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the aromatic ring to which it is attached.[3][4] This electron-withdrawing nature arises from two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).

Inductive and Resonance Effects

The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma (σ) bonds. This is the inductive effect .

Simultaneously, the nitro group can participate in resonance with the aromatic pi (π) system, further delocalizing electron density from the ring onto the oxygen atoms of the nitro group.[5][6] This resonance effect is particularly pronounced at the ortho and para positions relative to the nitro group.

The combined influence of these effects significantly reduces the electron density of the aromatic ring, rendering it "electron-deficient."[7][8] This deactivation has profound consequences for the molecule's reactivity in key chemical transformations.

Caption: Illustrative resonance of a nitro group on a benzene ring.

Modulation of Aromatic Ring Reactivity

The electron-withdrawing nature of the nitro group has a dual impact on the reactivity of the this compound aromatic ring: it deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Deactivation in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions involve the attack of an electron-rich aromatic ring on an electron-deficient species (an electrophile). Due to the significantly reduced electron density of the benzene ring in this compound, it is strongly deactivated towards further electrophilic attack.[6][8] This property is crucial in its synthesis, preventing over-nitration or other unwanted side reactions.

The directing influence of the substituents already present on the ring is also critical. While the amino (-NH₂) and hydroxyl (-OH) groups are activating and ortho-, para- directing, the powerful deactivating and meta- directing effect of the nitro and sulfonic acid groups dominates.[5][9] The placement of the nitro group is a result of the initial nitration of 2-aminophenol-4-sulfonic acid, where the directing effects of the existing amino and hydroxyl groups guide the incoming nitronium ion (NO₂⁺).

Activation in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. The nitro group, particularly when positioned ortho or para to a good leaving group, strongly facilitates nucleophilic aromatic substitution (SNAr) reactions.[3][10] While there isn't a typical leaving group in the subject molecule for a standard SNAr reaction, this inherent activation towards nucleophilic attack is a key aspect of its chemical character.

The Nitro Group as a Synthetic Handle

Beyond its electronic influence on the aromatic ring, the nitro group itself is a versatile functional group that can be chemically transformed, providing a strategic "handle" for further molecular modifications.

Reduction to an Amino Group

One of the most synthetically valuable reactions of the nitro group is its reduction to an amino group (-NH₂).[3][11] This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron, tin, or zinc in acidic media.[11]

The conversion of the nitro group in this compound to an amino group would yield 3,5-diamino-4-hydroxybenzenesulfonic acid. This transformation dramatically alters the electronic properties of the molecule. The newly formed amino group is strongly electron-donating, which in turn changes the reactivity and properties of the aromatic ring.[12] This reduction is a common strategy in the synthesis of complex molecules where the nitro group is introduced to direct other substitutions and then converted to an amino group for further functionalization.

A patent describes a method for preparing 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid which involves the reduction of the nitro group in this compound.[13]

Impact on Physicochemical Properties

The presence of the nitro group also influences the physical and chemical properties of this compound.

Acidity

The strong electron-withdrawing nature of the nitro group increases the acidity of the hydroxyl and amino protons, as well as the sulfonic acid proton. By pulling electron density away from the O-H and N-H bonds, the nitro group stabilizes the corresponding conjugate bases, making the parent molecule a stronger acid.

Solubility and Polarity

The nitro group is a polar functional group, contributing to the overall polarity of the molecule. This, in conjunction with the highly polar sulfonic acid, amino, and hydroxyl groups, influences its solubility in various solvents. The sulfonic acid group, in particular, imparts significant water solubility.[2]

Synthesis and Applications

The synthesis of this compound typically involves the sulfonation and subsequent nitration of ortho-aminophenol.[14] A common method involves the sulfonation of ortho-aminophenol with sulfuric acid, followed by nitration with nitric acid or a nitrate salt.[14]

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[1][2] The specific arrangement of the functional groups, particularly the amino group which can be diazotized and the activated aromatic ring, makes it a valuable building block for creating a wide range of colors with desirable properties like lightfastness.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method described in the literature.[14]

Materials:

-

Ortho-aminophenol

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Sodium chloride

Procedure:

-

Sulfonation: Carefully add ortho-aminophenol to an excess of concentrated sulfuric acid with stirring, maintaining the temperature below 30°C.

-

Heat the reaction mixture to 100-110°C and maintain for 4-6 hours until the sulfonation is complete. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Nitration: Slowly add concentrated nitric acid to the cooled sulfonation mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 5-10°C for 2-3 hours.

-

Isolation: Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, this compound, will precipitate. Isolate the solid by filtration.

-

Wash the product with a cold, saturated sodium chloride solution to remove excess acid.

-

Dry the product under vacuum at a temperature not exceeding 60°C.

Protocol 2: Reduction of the Nitro Group

This is a general procedure for the reduction of an aromatic nitro group to an amine.

Materials:

-

This compound

-

Iron powder

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Distilled water

Procedure:

-

Create a suspension of this compound in water.

-

Add iron powder to the suspension.

-

Heat the mixture to 90-95°C and slowly add concentrated hydrochloric acid with stirring.

-

Maintain the temperature and continue stirring for several hours until the reduction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture and neutralize with a solution of sodium carbonate until the pH is approximately 7-8.

-

Filter the hot solution to remove the iron sludge.

-

Allow the filtrate to cool to crystallize the product, 3,5-diamino-4-hydroxybenzenesulfonic acid.

-

Isolate the product by filtration, wash with a small amount of cold water, and dry.

Conclusion

The nitro group in this compound is far more than a simple substituent; it is a master controller of the molecule's electronic character, reactivity, and synthetic potential. Its powerful electron-withdrawing properties deactivate the ring towards unwanted electrophilic side reactions while providing a handle for subsequent transformations, most notably its reduction to an amino group. This precise modulation of reactivity is fundamental to the utility of this compound as a key intermediate in the chemical industry, particularly in the synthesis of dyes. A thorough understanding of the multifaceted role of the nitro group is therefore essential for any scientist or researcher working with this versatile and important chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 96-93-5: this compound [cymitquimica.com]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]